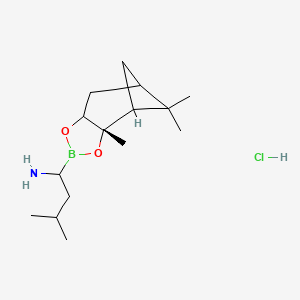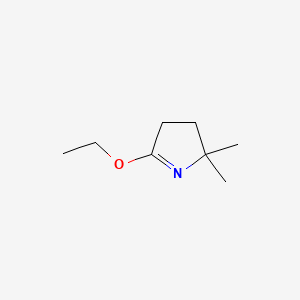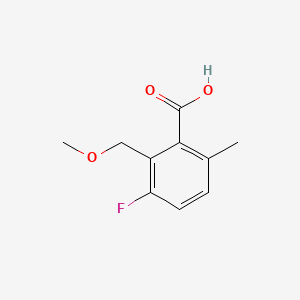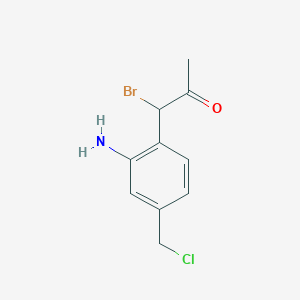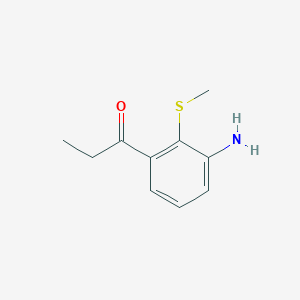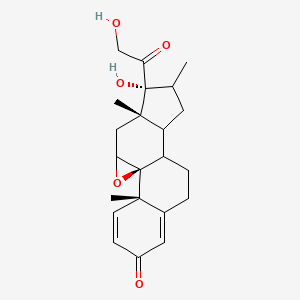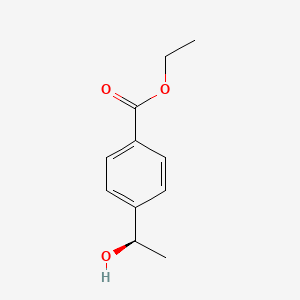![molecular formula C23H33N7O2S B14074451 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide CAS No. 771499-44-6](/img/structure/B14074451.png)
4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring.
Preparation Methods
The synthesis of 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-A]pyrimidine core: This is typically achieved through the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the trans-4-aminocyclohexylamino group: This step involves the reaction of the pyrazolo[1,5-A]pyrimidine intermediate with trans-4-aminocyclohexylamine.
Attachment of the N,N-dimethylbenzenesulfonamide moiety: This final step involves the sulfonation of the intermediate with N,N-dimethylbenzenesulfonamide under suitable conditions
Chemical Reactions Analysis
4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of CDK2, which is a target for cancer therapy due to its role in cell cycle regulation.
Biological Research: The compound is used in studies related to cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound to study the biological pathways involving CDK2.
Pharmaceutical Industry: The compound is explored for its potential use in developing new therapeutic agents
Mechanism of Action
The mechanism of action of 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide involves the inhibition of CDK2. CDK2 is a key enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar compounds to 4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide include:
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential use as an explosive.
1,2,4-Triazolo[1,5-A]pyrimidin-7-one: Studied as a potential inhibitor of SARS-CoV-2 main protease.
Other benzenesulfonamides: These compounds share the sulfonamide group attached to a benzene ring and have various biological activities.
Properties
CAS No. |
771499-44-6 |
|---|---|
Molecular Formula |
C23H33N7O2S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[[5-[(4-aminocyclohexyl)amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H33N7O2S/c1-15(2)20-14-25-30-22(27-18-9-11-19(12-10-18)33(31,32)29(3)4)13-21(28-23(20)30)26-17-7-5-16(24)6-8-17/h9-17,27H,5-8,24H2,1-4H3,(H,26,28) |
InChI Key |
MDIWBYRNTPTYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NC3=CC=C(C=C3)S(=O)(=O)N(C)C)NC4CCC(CC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


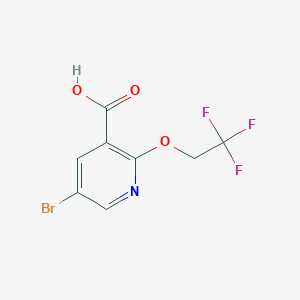


![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
